molecular formula C14H12O3 B565418 Benzyl-d7 Paraben CAS No. 1216916-40-3

Benzyl-d7 Paraben

Cat. No.: B565418
CAS No.: 1216916-40-3
M. Wt: 235.29
InChI Key: MOZDKDIOPSPTBH-DMCBOUTMSA-N
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Description

Benzyl-d7 Paraben, also known as 4-Hydroxybenzoic Acid Phenylmethyl-d7 Ester, is a deuterated derivative of benzyl p-hydroxybenzoate. This compound is characterized by the replacement of hydrogen atoms on the benzene ring with deuterium atoms. It is a colorless to yellowish liquid that is readily soluble in organic solvents such as ethanol and methylene chloride . This compound is primarily used as a stable isotope-labeled compound in various research applications .

Preparation Methods

The synthesis of Benzyl-d7 Paraben typically involves the esterification of p-hydroxybenzoic acid with benzyl alcohol in the presence of a catalyst. Common catalysts used in this reaction include thionyl chloride, dodeca tungstophosphoric acid, or montmorillonite K10 clay . The reaction conditions generally involve heating the reactants under reflux to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Benzyl-d7 Paraben undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.

Scientific Research Applications

Benzyl-d7 Paraben is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Benzyl-d7 Paraben involves its interaction with various molecular targets and pathways. As a paraben, it can act as an endocrine disruptor by mimicking estrogen and binding to estrogen receptors. This interaction can interfere with normal hormonal functions, potentially leading to reproductive and developmental disorders . Additionally, this compound may inhibit the activity of certain enzymes involved in hormone metabolism, further contributing to its endocrine-disrupting effects .

Comparison with Similar Compounds

Benzyl-d7 Paraben is unique due to its deuterium labeling, which distinguishes it from other parabens. Similar compounds include:

This compound’s stable isotope labeling makes it particularly valuable in research applications where precise quantification and tracing of parabens are required.

Properties

IUPAC Name

[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl] 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9,15H,10H2/i1D,2D,3D,4D,5D,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZDKDIOPSPTBH-DMCBOUTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])OC(=O)C2=CC=C(C=C2)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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